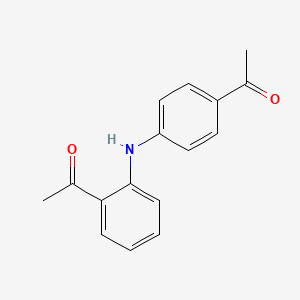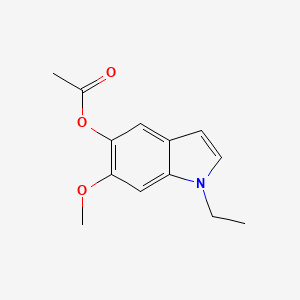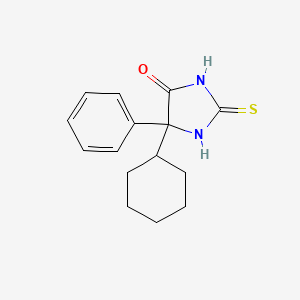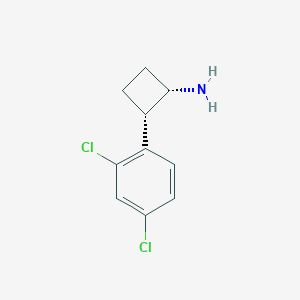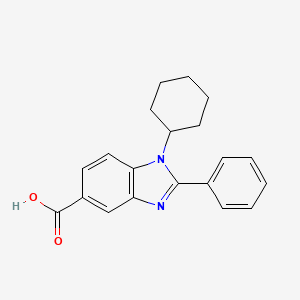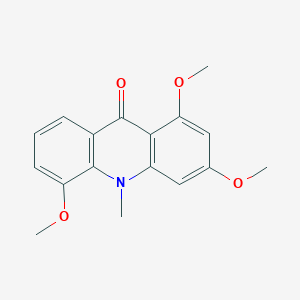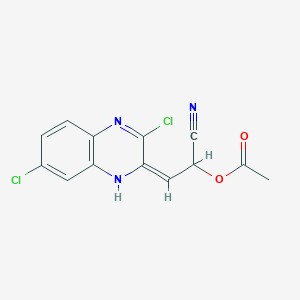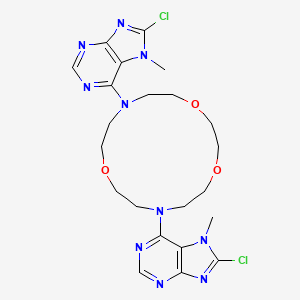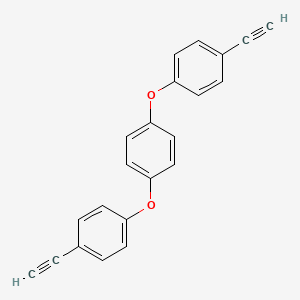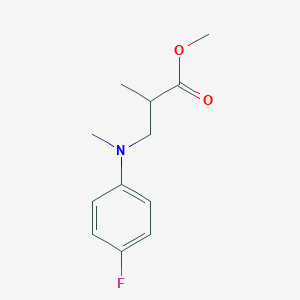
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a methylated amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl acrylate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with various functional groups replacing the fluorine atom.
科学研究应用
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorinated aromatic ring and the methylated amino group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 3-((4-chlorophenyl)(methyl)amino)-2-methylpropanoate
- Methyl 3-((4-bromophenyl)(methyl)amino)-2-methylpropanoate
- Methyl 3-((4-methylphenyl)(methyl)amino)-2-methylpropanoate
Uniqueness
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets, making it a valuable compound in drug design and other applications.
属性
分子式 |
C12H16FNO2 |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
methyl 3-(4-fluoro-N-methylanilino)-2-methylpropanoate |
InChI |
InChI=1S/C12H16FNO2/c1-9(12(15)16-3)8-14(2)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI 键 |
AXZNCOLPGLEFIA-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)C1=CC=C(C=C1)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


